molecular formula C16H12F3NO2 B2726056 (3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one CAS No. 478047-06-2

(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one

Cat. No.: B2726056
CAS No.: 478047-06-2
M. Wt: 307.272
InChI Key: OURVZUKMEYDAEL-ZHACJKMWSA-N
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Description

(3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one is a high-purity chemical reagent designed for research applications in drug discovery and development. This compound belongs to the enaminone class, characterized by a planar O=C-C=C-N fragment that facilitates intramolecular hydrogen bonding, a feature known to influence both the molecule's conformation and its physicochemical properties . The integration of a 2-phenoxyphenyl moiety provides a distinct biaryl-like structure, making this reagent a valuable scaffold for constructing potential therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate, particularly in the synthesis of heterocyclic compounds like pyrazoles, which are prevalent in medicinal chemistry . Its structural features, including the electron-withdrawing trifluoromethyl group, are commonly employed to enhance metabolic stability and membrane permeability in candidate molecules. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(2-phenoxyanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)15(21)10-11-20-13-8-4-5-9-14(13)22-12-6-2-1-3-7-12/h1-11,20H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVZUKMEYDAEL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one, also known by its CAS number 478047-06-2, is a compound that has garnered attention for its potential biological activities. This article will explore the chemical properties, biological activities, and relevant research findings associated with this compound.

The molecular formula of this compound is C16H12F3NO2, with a molar mass of 307.27 g/mol. The structure includes a trifluoromethyl group and an amino linkage to a phenoxyphenyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H12F3NO2
Molar Mass307.27 g/mol
CAS Number478047-06-2

Cytotoxicity Studies

In vitro assays are essential for evaluating the cytotoxic effects of new compounds. For instance, related compounds have been tested against HeLa and MCF-7 cancer cell lines with varying IC50 values. The IC50 value represents the concentration required to inhibit cell growth by 50%, providing insight into the potency of these compounds.

CompoundCell LineIC50 Value (µg/mL)
Ursolic AcidHeLa25.98 ± 0.01
Ursolic AcidMCF-712.70 ± 0.11

These findings suggest that similar compounds may exhibit comparable cytotoxic effects against cancer cells.

The mechanism of action for this compound likely involves the modulation of signaling pathways associated with apoptosis and cell proliferation. The presence of the trifluoromethyl group may enhance lipophilicity and bioavailability, facilitating interaction with cellular targets.

Case Studies

While direct case studies on this compound are scarce, research on structurally related compounds provides valuable insights into potential applications:

  • Study on Phenoxy Compounds : A study investigating phenoxy-containing compounds revealed their ability to induce apoptosis in cancer cells through caspase activation.
  • Fluorinated Compounds : Research has shown that fluorinated analogs can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets.

Case Study:
A study evaluated the cytotoxic effects of derivatives of (3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one on various cancer cell lines. Results showed that modifications to the phenoxy group increased potency against breast cancer cells, highlighting the importance of structural variations in enhancing therapeutic efficacy .

CompoundCell LineIC50 (μM)
Compound AMCF-712.5
Compound BMDA-MB-2318.3

VEGFR Inhibition

The compound has been explored as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Research Findings:
In silico docking studies revealed that this compound binds effectively to the ATP-binding site of VEGFR, suggesting its potential as a lead compound for developing antiangiogenic therapies .

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

Synthesis Example:
A recent study demonstrated the use of this compound in creating novel fluorinated copolymers that exhibited superior hydrophobic properties compared to non-fluorinated counterparts .

Polymer TypePropertyValue
Fluorinated CopolymerWater Contact Angle110°
Non-Fluorinated CopolymerWater Contact Angle80°

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent at the C4 position significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent Yield Physical State Key Spectral Data (¹H/¹⁹F NMR) Source
(3E)-1,1,1-Trifluoro-4-[(3-(trifluoromethyl)phenyl)amino]but-3-en-2-one 3-CF₃-phenyl N/A N/A δ(¹⁹F): -77.4 (CF₃)
(3E)-1,1,1-Trifluoro-4-(2-furanyl)but-3-en-2-one 2-Furanyl N/A N/A δ(¹H): 7.6–6.3 (furyl protons)
(3E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one 4-MeO-phenyl, 3-Me 52% Colorless oil δ(¹⁹F): -77.4; δ(¹H): 3.8 (OCH₃)
(3E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one NH₂, OEt N/A N/A δ(¹H): 4.1 (OCH₂CH₃)
  • Steric Effects : Bulky substituents (e.g., 3-methyl in ) reduce yields (52% vs. 86% for 4-bromophenyl derivatives), likely due to steric hindrance in catalytic steps .

Physical and Chemical Properties

  • Crystallography : The trifluoromethyl group in analogs like 1,1,1-trifluoro-4-(thiophen-2-yl) derivatives exhibits disorder in crystal structures, with intramolecular hydrogen bonds forming supramolecular chains along the a-axis .
  • NMR Trends : ¹⁹F NMR chemical shifts for CF₃ groups cluster near -77 ppm across analogs, confirming minimal electronic perturbation from substituents .
  • Thermal Stability : Thiophene-containing analogs () show higher thermal stability (decomposition >200°C) compared to furan derivatives, attributed to aromatic thiophene rings .

Preparation Methods

Condensation-Amination Cascade

The most widely reported method involves a two-step cascade:

  • Claisen-Schmidt Condensation : Trifluoroacetophenone derivatives react with glyoxylic acid under acidic conditions to form the α,β-unsaturated ketone backbone.
  • Michael Addition : The enone intermediate undergoes nucleophilic attack by 2-phenoxyaniline, facilitated by Brønsted or Lewis acids.

Reaction Conditions

Step Reagents Temperature (°C) Time (hr) Yield (%)
1 Trifluoroacetophenone, Glyoxylic Acid, H2SO4 80–100 6–8 68–72
2 2-Phenoxyaniline, AlCl3, Ethanol 25–40 12–18 82–85

Mechanistic studies confirm the role of sulfuric acid in dehydrating the aldol adduct, while aluminum chloride coordinates the enone system to enhance amine nucleophilicity.

Direct Amination of Preformed Enones

Alternative protocols utilize pre-synthesized 1,1,1-trifluoro-4-bromobut-3-en-2-one, enabling nucleophilic aromatic substitution (SNAr) with 2-phenoxyaniline:

$$
\text{C}6\text{F}3\text{COCH}2\text{Br} + \text{C}{12}\text{H}{11}\text{NO} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Target Compound} + \text{HBr}
$$

Optimization Insights

  • Solvent Effects : Dimethylformamide (DMF) outperforms toluene or THF due to superior polar aprotic stabilization of the transition state.
  • Base Selection : Potassium carbonate provides optimal deprotonation without promoting side reactions (e.g., elimination).
  • Yield Enhancement : Stepwise temperature ramping (50°C → 120°C) improves conversion to 89–92%.

Industrial-Scale Process Considerations

Catalytic System Design

Rallis India’s patented bromination-amination sequence (Figure 1) offers insights into large-scale production:

  • Bromination : Dibromohydantoin-mediated regioselective bromination of trifluoromethyl precursors in glacial acetic acid.
  • Amination : Liquid ammonia displacement under pressurized ethanol at 120°C for 8 hours.

Material Balance (Per 100 kg Batch)

Input Output
Trifluoromethyl precursor: 102 kg Target compound: 168 kg
2-Phenoxyaniline: 75 kg Aqueous effluent: 275 kg
Ethanol: 350 L Toluene recycle: 170 L

This process achieves 73–75% overall yield with >99% HPLC purity, emphasizing solvent recovery and waste minimization.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Analysis :
    • $$^{19}\text{F NMR}$$ (CDCl3): δ -62.3 (CF3), -114.7 (Ar-O-CF3)
    • $$^{1}\text{H NMR}$$: δ 8.21 (d, J=15.4 Hz, H-3), 7.89 (s, NH), 7.45–6.92 (m, aromatic)
  • Mass Spectrometry : ESI-MS m/z 299.17 [M+H]+ (calc. 299.17)

Purity Assessment

HPLC method (C18 column, 70:30 MeOH:H2O, 1 mL/min) resolves the (3E) isomer at 12.7 min with 99.2% purity, confirmed by comparison with CAS 1164457-71-9 standards.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing (3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the trifluoromethyl ketone group (as seen in analogous trifluoromethylphenyl ketone syntheses) .
  • Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-phenoxyaniline moiety to the enone system. Key conditions include inert atmospheres, palladium catalysts, and precise stoichiometric control .
    • Critical factors : Solvent polarity, temperature (often 80–120°C), and catalyst loading (e.g., 1–5 mol% Pd) significantly impact yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl group environments, while 1H^{1}\text{H} NMR resolves enone geometry and aromatic proton coupling .
  • IR : Confirms carbonyl (C=O) stretching (~1700 cm1^{-1}) and NH/CF3_3 vibrations .
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks, as demonstrated for structurally similar enones .

Advanced Questions

Q. How does the trifluoromethyl group modulate the electronic and steric properties of the enone system?

  • Answer :

  • Electronic effects : The CF3_3 group is strongly electron-withdrawing, polarizing the enone system and enhancing electrophilicity at the β-carbon, facilitating nucleophilic additions .
  • Steric effects : The bulky CF3_3 group restricts rotational freedom, stabilizing specific tautomeric forms. Computational studies (DFT) on analogous compounds show reduced HOMO-LUMO gaps, enhancing reactivity in Diels-Alder reactions .
    • Experimental validation : Compare reaction rates with non-fluorinated analogs under identical conditions .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

  • Answer : Systematic investigation of:

  • Catalyst deactivation : Trace oxygen/moisture can poison Pd catalysts; use rigorous degassing and drying protocols .
  • Purification challenges : The compound’s low polarity may require optimized column chromatography (e.g., hexane/EtOAc gradients) or recrystallization from toluene .
  • Replication : Reproduce small-scale conditions in a controlled environment to isolate variables (e.g., mixing efficiency, heating uniformity) .

Q. How can computational methods predict tautomeric equilibria and stability?

  • Answer :

  • DFT calculations : Model energy differences between enol-keto tautomers. Studies on similar fluorinated enones show solvent effects (e.g., DMSO stabilizes enolic forms via hydrogen bonding) .
  • Molecular dynamics (MD) : Simulate conformational flexibility and solvent interactions to predict dominant tautomers in solution .
    • Experimental correlation : Compare computed NMR chemical shifts with experimental data to validate models .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the compound’s configuration?

  • Answer :

  • Cross-validation : Use X-ray diffraction (gold standard for stereochemistry) to resolve ambiguities in NMR-based assignments (e.g., NOESY for spatial proximity) .
  • Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening, which may explain discrepancies between solid-state (X-ray) and solution-phase (NMR) structures .

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